parathyroid hormone (3-34)amide
Description
Properties
CAS No. |
107120-62-7 |
|---|---|
Molecular Formula |
C6H10BrNSSi |
Synonyms |
parathyroid hormone (3-34)amide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Mechanistic Differences
PTH (1-34) vs. PTH (3-34)amide :
- PTH (1-34) activates PTH1R via N-terminal residues (1–2), triggering cAMP/PKA and PLC/PKC pathways, promoting osteoblast activity and calcium uptake .
- PTH (3-34)amide lacks residues 1–2, preventing receptor activation. It acts as a competitive antagonist, suppressing cAMP production and downstream effects (e.g., osteoclast inhibition) .
PTH vs. PTHrP Analogs :
In Vitro and In Vivo Profiles
Research Findings and Clinical Implications
Key Studies
In rat osteosarcoma cells, it inhibited PTH (1-34)-induced cAMP accumulation but required high concentrations (≥1 µM).
- PTH (3-34)amide failed to stimulate store-operated calcium entry (SOCE) in endothelial cells, unlike PTH (1-34).
- It blocked NFATC1 nuclear translocation, a key step in PTH-induced cell migration .
Clinical Relevance
Preparation Methods
Resin Selection and Initial Coupling
PTH (3-34)NH₂ is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, which avoids the use of hazardous hydrogen fluoride (HF) required for Boc (tert-butyloxycarbonyl) strategies. A Rink amide resin (0.1–0.2 mmol/g loading) is typically employed to introduce the C-terminal amide group during cleavage. The first amino acid (Tyr34) is attached using a double coupling protocol with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Sequential Amino Acid Assembly
The 32-amino acid sequence (positions 3–34 of PTH) is assembled from C- to N-terminus (Table 1):
Table 1: Amino Acid Sequence of PTH (3-34)Amide
| Position | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Residue | Ser | Glu | Ile | Gln | Leu | Nle | His | Asn | Leu | Gly | Lys | His | Leu | Asn |
| Position | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Residue | Ser | Nle | Glu | Arg | Val | Glu | Trp | Leu | Arg | Lys | Lys | Leu | Gln | Asp |
| Position | 31 | 32 | 33 | 34 |
|---|---|---|---|---|
| Residue | Val | His | Asn | Tyr |
Coupling reactions are performed using 4-fold molar excess of Fmoc-amino acids, HBTU, and N,N-diisopropylethylamine (DIPEA) in DMF. Norleucine (Nle) substitutions at positions 8 and 18 enhance oxidative stability.
Side-Chain Deprotection and Cleavage
After chain assembly, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (2.5%) for 2–3 hours. The C-terminal amide is retained by using Rink amide resin, which eliminates the need for post-synthetic amidation. Crude peptide is precipitated with cold diethyl ether and lyophilized.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Crude PTH (3-34)NH₂ is purified via reversed-phase HPLC (RP-HPLC) on a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 10–50% acetonitrile/0.1% TFA over 60 minutes. Purity ≥95% is achieved, as confirmed by analytical HPLC.
Table 2: Typical HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Gradient | 10–50% B over 60 min |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 3910.5 Da; theoretical: 3910.4 Da). Discrepancies >0.1% necessitate re-purification.
Structural and Functional Characterization
Circular Dichroism (CD) Spectroscopy
CD spectra in aqueous buffer (pH 7.4) reveal α-helical content (30–40%) between residues 15–34, consistent with native PTH’s secondary structure. Helix stabilization is critical for receptor binding.
Receptor Binding Assays
PTH (3-34)NH₂ exhibits antagonistic activity in PTH1R-transfected HEK293 cells, with an IC₅₀ of 12 nM against PTH (1-34)-induced cAMP production. Bioactivity is retained only if the Nle8,18 and Tyr34 substitutions are present.
Synthesis Optimization Challenges
Racemization Prevention
The C-terminal amidation process risks aspartimide formation at Asn30-Tyr31 during prolonged coupling steps. Adding 0.1 M 4-(dimethylamino)pyridine (DMAP) to the coupling mixture reduces racemization.
Aggregation Mitigation
Intermolecular β-sheet aggregation during synthesis is minimized by incorporating pseudoproline dipeptides (e.g., Ser-Nle at positions 16–17) and using DMSO-containing coupling buffers.
Scale-Up Considerations
Pilot-Scale Production
Under GMP conditions, 10 g-scale synthesis achieves 60% yield after purification. Automated synthesizers (e.g., CEM Liberty Blue) reduce cycle times to 48 hours for the full sequence.
Table 3: Comparison of Synthesis Scales
| Scale | Yield (Crude) | Purity (Final) | Cycle Time |
|---|---|---|---|
| Lab (1 g) | 85% | ≥95% | 72 hr |
| Pilot (10 g) | 78% | ≥98% | 48 hr |
Q & A
Q. What is the functional role of PTH (3-34)amide in modulating PTH receptor signaling?
PTH (3-34)amide acts as a competitive antagonist of parathyroid hormone receptors (PTH1R), selectively inhibiting cAMP production induced by full-length PTH or PTHrP. This fragment lacks the N-terminal residues critical for receptor activation, making it useful for dissecting signaling pathways. Methodologically, researchers employ in vitro binding assays (e.g., competitive displacement studies) and adenylate cyclase activity measurements in renal or osteoblastic cell lines. For example, [Leu⁸¹⁸, Tyr³⁴]-bPTH(3-34)amide inhibits PTHrP-induced renal blood flow increases at a molar ratio of 10:1 (antagonist:agonist) .
Q. How is PTH (3-34)amide synthesized and purified for research use?
PTH (3-34)amide is synthesized via solid-phase peptide synthesis (SPPS), utilizing Fmoc or Boc chemistry. After sequential coupling of protected amino acids, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC. Critical quality control steps include mass spectrometry (MS) for sequence verification and HPLC for purity assessment (≥95%). Storage at -20°C in lyophilized form preserves stability, while reconstitution in aqueous buffers (e.g., PBS) is recommended for experimental use .
Q. What structural features distinguish PTH (3-34)amide from other PTH fragments (e.g., 1-34 or 7-34)?
The absence of residues 1-2 in PTH (3-34)amide disrupts receptor activation, rendering it antagonistic. In contrast, PTH (1-34) retains full agonist activity due to its intact N-terminal domain. Comparative studies show that PTH (3-34)amide binds PTH1R with high affinity but fails to trigger Gαs-mediated signaling, making it a tool to isolate cAMP-independent pathways (e.g., β-arrestin recruitment) .
Advanced Research Questions
Q. How do researchers address discrepancies between in vitro and in vivo effects of PTH (3-34)amide?
While PTH (3-34)amide effectively inhibits cAMP production in vitro, its in vivo effects are context-dependent. For instance, it suppresses PTHrP-induced renal vasodilation in animal models but shows no agonistic/antagonistic activity on renal phosphate transport. To reconcile this, researchers adjust dosing (e.g., higher molar ratios of antagonist) and consider pharmacokinetic factors like renal clearance and peptide degradation. Complementary ex vivo assays (e.g., isolated perfused kidneys) are recommended to bridge in vitro and systemic findings .
Q. What experimental designs optimize the study of PTH (3-34)amide’s antagonistic effects in bone metabolism?
Co-administration with PTH (1-34) in osteoblast/osteoclast co-cultures or ovariectomized rodent models allows researchers to isolate its inhibitory effects on bone resorption. Dose-response curves (e.g., 1–100 nM antagonist) are generated using endpoints like TRAP-positive osteoclast counts or micro-CT analysis of trabecular bone volume. Pre-incubation with PTH (3-34)amide (10–30 min) before agonist exposure enhances antagonist efficacy .
Q. How can PTH (3-34)amide be used to investigate non-classical PTH signaling pathways?
PTH (3-34)amide is employed to study β-arrestin-mediated signaling, which regulates ERK phosphorylation and osteoblast proliferation. Researchers use CRISPR-edited cell lines (e.g., Gαs knockout) or selective inhibitors (e.g., GRK2 inhibitors) to dissect cAMP-independent mechanisms. Flow cytometry or Western blotting for phosphorylated ERK validates pathway-specific activity .
Methodological and Data Analysis Questions
Q. What techniques validate the purity and stability of PTH (3-34)amide in experimental settings?
- Purity : HPLC with UV detection (214 nm) confirms ≥95% purity.
- Stability : Accelerated degradation studies (e.g., 37°C for 24–72 hours) assess susceptibility to oxidation (methionine residues) or cleavage. Mass spectrometry identifies degradation products.
- Bioactivity : Competitive binding assays using ¹²⁵I-PTH (1-34) in receptor-rich membranes (e.g., HEK293-PTH1R cells) verify antagonistic potency .
Q. How should researchers interpret contradictory data on PTH (3-34)amide’s renal effects?
Discrepancies arise from differences in model systems (e.g., species-specific receptor isoforms) and assay endpoints (cAMP vs. ion transport). To mitigate this, standardize protocols using validated antibodies for PTH1R detection and control for endogenous PTH/PTHrP levels via immunoassays .
Comparative and Mechanistic Questions
Q. How does PTH (3-34)amide compare to other PTH antagonists (e.g., [D-Trp¹², Tyr³⁴]-PTH(7-34)amide)?
PTH (3-34)amide exhibits higher selectivity for PTH1R over PTH2R, whereas [D-Trp¹², Tyr³⁴]-PTH(7-34)amide shows broader receptor inhibition. Researchers select antagonists based on target specificity: PTH (3-34)amide for PTH1R-dominated systems (e.g., bone) and (7-34) analogs for multi-receptor studies (e.g., cardiovascular models) .
Q. What are the implications of oxidative stress on PTH (3-34)amide bioactivity?
Methionine oxidation in PTH fragments (e.g., Met⁸, Met¹⁸) reduces receptor binding. To prevent this, store peptides under inert gas (N₂/Ar) and include antioxidants (e.g., 0.1% ascorbic acid) in buffers. Oxidized forms can be quantified via LC-MS/MS for data normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
